"Tris(3,5-xylenyl)phosphate" CAS number 25653-16-1 properties
"Tris(3,5-xylenyl)phosphate" CAS number 25653-16-1 properties
CAS Number: 25653-16-1 Synonyms: Tris(3,5-dimethylphenyl) phosphate; 3,5-TXP; Phosphoric acid, tris(3,5-dimethylphenyl) ester.[1][2][3][4][5]
Executive Summary
Tris(3,5-xylenyl)phosphate (3,5-TXP) is a specific isomer of the trixylenyl phosphate (TXP) family, widely utilized as a flame retardant, plasticizer, and hydraulic fluid additive.[4][5][6] In the context of pharmaceutical research and drug development, 3,5-TXP is primarily encountered as a critical extractable and leachable (E&L) impurity originating from polymeric processing equipment, packaging materials (PVC, elastomers), or closure systems.[4][5]
Unlike its ortho-substituted counterparts (e.g., tri-ortho-cresyl phosphate, TOCP), 3,5-TXP demonstrates a distinct toxicological profile, notably lacking the severe delayed neurotoxicity (OPIDN) associated with specific organophosphates.[4][5] However, its high lipophilicity (Log Kow ~5.[4][5]63) and persistence necessitate rigorous monitoring in drug formulations to ensure patient safety and regulatory compliance (ICH Q3E, USP <1663>).[4][5]
Physicochemical Profile
The following data aggregates experimental and predicted values essential for establishing analytical methods and predicting migration behavior in pharmaceutical matrices.
| Property | Value / Description | Relevance to Drug Development |
| Molecular Formula | C₂₄H₂₇O₄P | Mass spectrometry identification (Parent ion).[4][5] |
| Molecular Weight | 410.44 g/mol | Target m/z for LC-MS/GC-MS screening.[4][5] |
| Physical State | Solid (Pure isomer); Liquid (in commercial mixtures) | Pure 3,5-TXP has a melting point >30°C; mixtures are often viscous liquids.[4][5] |
| Melting Point | ~46°C (3,5-isomer specific) | Solid-state characterization of reference standards.[4][5] |
| Boiling Point | > 250°C (at 760 mmHg) | High thermal stability; likely to appear in high-temperature GC runs.[4][5] |
| Solubility (Water) | < 0.11 mg/L (Hydrophobic) | Unlikely to leach into aqueous formulations; high risk for lipid-based/emulsion drugs.[4][5] |
| Solubility (Organic) | Soluble in Methanol, Acetonitrile, Hexane | Compatible with standard RP-HPLC and GC sample diluents.[4][5] |
| Log Kow | 5.63 | Indicates high affinity for lipid tissues and hydrophobic drug carriers.[4][5] |
| Vapor Pressure | ~2.1 × 10⁻⁸ mmHg (25°C) | Low volatility; migration is primarily diffusion-driven, not headspace-driven.[4][5] |
Synthesis & Manufacturing Origin
Understanding the synthesis of 3,5-TXP is vital for "Root Cause Analysis" when this compound is detected as an impurity.[4][5] It is rarely synthesized as a pure single isomer in industrial settings but rather produced as a component of "Trixylenyl Phosphate" mixtures derived from coal tar or petroleum xylenol fractions.[4][5]
Industrial Synthesis Pathway
The reaction involves the phosphorylation of 3,5-xylenol (3,5-dimethylphenol) with phosphorus oxychloride (POCl₃) in the presence of a catalyst (e.g., AlCl₃ or Mg/Ca composites).[4][5][7]
Figure 1: Industrial synthesis logic.[4][5] Note that commercial xylenol feedstocks often contain other isomers (2,4- or 2,5-xylenol), leading to a mixture of phosphate esters in the final plasticizer.[4][5]
Analytical Methodologies
For researchers validating E&L methods, separating the 3,5-isomer from other xylenyl phosphate isomers is challenging due to structural similarity.[4][5]
Protocol A: GC-MS Identification (Preferred)
Gas Chromatography coupled with Mass Spectrometry is the gold standard due to the compound's volatility at high temperatures and distinct fragmentation patterns.[4][5]
-
System: Agilent 7890/5977 or equivalent.
-
Column: DB-5ms or Rxi-5Sil MS (30m x 0.25mm x 0.25µm).[4][5] Non-polar phases are required.[4][5]
-
Inlet: Splitless mode, 280°C.
-
Oven Program:
-
Detection (MS):
-
Identification Criteria: Retention time match with authentic 3,5-TXP standard. The 3,5-isomer typically elutes later than ortho-substituted isomers (e.g., 2,6-TXP) due to steric effects reducing volatility.[4][5]
Protocol B: Alkaline Hydrolysis Confirmation
If isomer resolution is ambiguous, hydrolysis yields the parent phenol, which is easily identified.[4][5]
-
Extraction: Dissolve residue in 1N NaOH/Ethanol (1:1).
-
Reflux: Heat at 80°C for 2 hours.
-
Acidification: Cool and acidify with HCl to pH < 2.
-
Extraction: Extract with Dichloromethane (DCM).
-
Analysis: Analyze the organic layer by GC-MS for 3,5-Dimethylphenol (m/z 122).
Toxicological Assessment
In drug development, the safety assessment of leachables is paramount.[4][5] 3,5-TXP must be distinguished from neurotoxic organophosphates.[4][5]
Mechanism of Action & Safety Profile
-
Neurotoxicity (OPIDN): Unlike tri-ortho-cresyl phosphate (TOCP), which requires an ortho-methyl group to form the neurotoxic cyclic saligenin phosphate metabolite, 3,5-TXP lacks ortho-substituents .[4][5] Consequently, it cannot undergo the metabolic cyclization required for severe delayed neuropathy.[4][5]
-
General Toxicity: Low acute toxicity.[4][5] Inhalation studies (1-10 mg/m³) in rodents showed low toxicity to lung and peripheral nerves.[4][5][6]
-
Reproductive Toxicity: Commercial TXP mixtures are classified as Repr.[4][5] 1B (H360F) under CLP/REACH.[4][5] While this is often driven by specific isomers, the structural class as a whole is flagged for potential endocrine disruption or reproductive effects.[4][5] A Permitted Daily Exposure (PDE) calculation is required if detected in drug products.[4][5]
Figure 2: Toxicological pathway highlighting the structural basis for the lack of delayed neurotoxicity in 3,5-TXP compared to ortho-isomers.[4][5]
Applications & Material Science Context
For the pharmaceutical scientist, knowing where this comes from is as important as what it is.[4][5]
-
PVC Tubing & Bags: Used as a flame-retardant plasticizer to improve thermal stability and fire resistance.[4][5]
-
Hydraulic Fluids: Often used in the machinery that manufactures blister packs or presses tablets.[4][5] Leaks can contaminate the process stream.[4][5]
-
Rubber Seals/Gaskets: Used in elastomers (e.g., O-rings in filling lines) to maintain flexibility under heat.[4][5]
Risk Mitigation Strategy: If 3,5-TXP is detected in a drug product:
-
Calculate AET: Determine the Analytical Evaluation Threshold based on the drug's daily dose.
-
Toxicological Risk Assessment: Utilize the oral NOAEL (often based on the TXP mixture if isomer-specific data is absent, typically ~20 mg/kg/day for chronic endpoints) to calculate the Margin of Safety (MOS).[4][5]
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 33133, Tris(3,5-xylenyl)phosphate.[4][5] Retrieved from [Link][4][5]
-
U.S. National Library of Medicine (HSDB). Tris(3,5-xylenyl)phosphate - Hazardous Substances Data Bank.[4][5] Retrieved from [Link][4][5]
-
Chiron AS. Trixylyl phosphate (TXP) - Reference Material Documentation.[4][5] (Detailed isomer separation and GC-MS data). Retrieved from [Link]
-
Environment Agency (UK). Environmental risk evaluation report: Trixylenyl phosphate (CAS no.[4][5] 25155-23-1).[4][5][8] (Provides solubility and synthesis context). Retrieved from [Link]
-
Haz-Map. Tris(3,5-xylenyl)phosphate - Occupational Health Database.[4][5][6][9] Retrieved from [Link][4][5]
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